molecular formula C11H18N2OS2 B5749063 2-(2-Oxopyrrolidin-1-yl)ethyl pyrrolidine-1-carbodithioate

2-(2-Oxopyrrolidin-1-yl)ethyl pyrrolidine-1-carbodithioate

Cat. No.: B5749063
M. Wt: 258.4 g/mol
InChI Key: CBCYRWOIMMXLAQ-UHFFFAOYSA-N
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Description

2-(2-Oxopyrrolidin-1-yl)ethyl pyrrolidine-1-carbodithioate is a complex organic compound featuring a pyrrolidine ring and a carbodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxopyrrolidin-1-yl)ethyl pyrrolidine-1-carbodithioate typically involves the reaction of 2-(2-oxopyrrolidin-1-yl)ethylamine with carbon disulfide and a suitable base. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to 50°C

    Reaction Time: 12-24 hours

    Base: Sodium hydroxide or potassium carbonate

The reaction proceeds through the formation of an intermediate, which then reacts with carbon disulfide to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxopyrrolidin-1-yl)ethyl pyrrolidine-1-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbodithioate group to thiols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of thiols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-(2-Oxopyrrolidin-1-yl)ethyl pyrrolidine-1-carbodithioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Oxopyrrolidin-1-yl)ethyl pyrrolidine-1-carbodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The carbodithioate group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Oxopyrrolidin-1-yl)ethyl acrylate
  • 2-(2-Oxopyrrolidin-1-yl)ethyl butyrate
  • Pyrrolidine-2-one

Uniqueness

Compared to similar compounds, 2-(2-Oxopyrrolidin-1-yl)ethyl pyrrolidine-1-carbodithioate is unique due to its carbodithioate group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for developing new therapeutic agents and materials.

Properties

IUPAC Name

2-(2-oxopyrrolidin-1-yl)ethyl pyrrolidine-1-carbodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2OS2/c14-10-4-3-7-12(10)8-9-16-11(15)13-5-1-2-6-13/h1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCYRWOIMMXLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)SCCN2CCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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